molecular formula C₂₀H₁₃D₆FN₈O₂ B1142552 Riociguat-d6 CAS No. 1304478-43-0

Riociguat-d6

Katalognummer: B1142552
CAS-Nummer: 1304478-43-0
Molekulargewicht: 428.45
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Riociguat-d6 is a deuterated analog of Riociguat, a soluble guanylate cyclase stimulator. Riociguat is primarily used for the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Riociguat due to its stable isotope labeling.

Wirkmechanismus

Target of Action

Riociguat-d6 primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a molecule that plays a crucial role in various physiological processes .

Mode of Action

This compound has a dual mode of action. It directly stimulates sGC and indirectly increases the sensitivity of sGC to NO . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

This compound affects the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By stimulating sGC and increasing its sensitivity to NO, this compound enhances the production of cGMP, a key messenger in many biological processes .

Pharmacokinetics

This compound is rapidly absorbed and displays almost complete bioavailability (94.3%) . It shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) . The half-life of this compound is approximately 12 hours in patients and approximately 7 hours in healthy individuals . This compound and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) .

Result of Action

The pharmacodynamic effects of this compound reflect the action of a vasodilatory agent . The hemodynamic response to this compound correlates with its exposure in patients with PAH or CTEPH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Particular care should be exercised during individual dose adjustment in elderly patients and those with moderate hepatic impairment or mild to severe renal impairment .

Biochemische Analyse

Biochemical Properties

Riociguat-d6 interacts with the enzyme soluble guanylate cyclase (sGC), which is a key player in the nitric oxide (NO) signaling pathway . The interaction between this compound and sGC is twofold: it stimulates sGC directly and increases the sensitivity of sGC to NO .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly the NO-sGC-cyclic guanosine monophosphate pathway . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme sGC. By stimulating sGC directly and increasing its sensitivity to NO, this compound enhances the production of cyclic guanosine monophosphate, a signaling molecule that plays a crucial role in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to have a half-life of approximately 12 hours in patients and approximately 7 hours in healthy individuals . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the NO-sGC-cyclic guanosine monophosphate metabolic pathway . It interacts with the enzyme sGC and potentially other cofactors within this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is excreted via both renal (33–45%) and biliary routes (48–59%) . The compound’s localization or accumulation within cells and tissues can be influenced by its interactions with various transporters or binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Riociguat-d6 involves the incorporation of deuterium atoms into the Riociguat molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the loss of deuterium and maximize the incorporation efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Riociguat-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Pulmonary Arterial Hypertension (PAH)
Riociguat has shown significant improvements in exercise capacity and hemodynamics in patients with PAH. The PATENT-1 trial demonstrated that patients treated with riociguat had a mean increase in 6-minute walk distance (6MWD) of 36 meters compared to placebo after 12 weeks .

Study Population Outcome Change in 6MWD
PATENT-1PAH patientsEfficacy+36 m
CHEST-1CTEPH patientsEfficacy+46 m

2. Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
In the CHEST-1 trial, riociguat significantly improved exercise capacity and reduced pulmonary vascular resistance. The study reported a mean increase in 6MWD of 46 meters after treatment .

3. Combination Therapy
Riociguat can be used in combination with other therapies such as endothelin receptor antagonists and phosphodiesterase-5 inhibitors. Studies indicate that combination therapy may enhance therapeutic outcomes, particularly in patients who do not respond adequately to monotherapy .

Case Studies

Several case studies have documented the effectiveness of riociguat in unique patient populations:

  • Case Study 1 : A 23-year-old female with mixed connective tissue disease-associated PAH was transitioned from bosentan to riociguat after liver enzyme elevations. The addition of riociguat resulted in improved functional class and exercise tolerance .
  • Case Study 2 : A 20-year-old female diagnosed with severe idiopathic pulmonary arterial hypertension switched from sildenafil to riociguat after eight months, leading to improved hemodynamic parameters and quality of life .

Safety Profile

Riociguat is generally well-tolerated, with common adverse effects including headache, dyspepsia, and hypotension. In clinical trials, the incidence of serious adverse events was low, with most events being mild or moderate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Selexipag: Another drug used for pulmonary arterial hypertension, but it works through a different mechanism by targeting prostacyclin receptors.

    Tadalafil: A phosphodiesterase-5 inhibitor used for pulmonary arterial hypertension, which works by inhibiting the breakdown of cyclic guanosine monophosphate.

    Sildenafil: Another phosphodiesterase-5 inhibitor with a similar mechanism to Tadalafil.

Uniqueness of Riociguat-d6

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and provide more accurate data on the drug’s behavior in the body compared to its non-deuterated counterpart .

Biologische Aktivität

Riociguat-d6 is a deuterated form of riociguat, which is a potent stimulator of soluble guanylate cyclase (sGC) and is primarily utilized in the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, case studies, and research findings.

This compound operates through a dual mechanism:

  • Sensitization of sGC to Nitric Oxide (NO) : this compound enhances the binding of NO to sGC, thereby increasing the production of cyclic guanosine monophosphate (cGMP), which is crucial for vasodilation and modulation of vascular tone.
  • Direct Stimulation of sGC : It can stimulate sGC independently of NO levels, making it effective even in conditions where NO synthesis is impaired, such as in PAH patients .

This dual action restores the NO-sGC-cGMP signaling pathway, leading to significant improvements in pulmonary vascular hemodynamics and exercise capacity.

Pharmacodynamics

The pharmacodynamic effects of this compound include:

  • Increased cGMP Levels : this compound significantly elevates intracellular cGMP levels, which promotes vasodilation and inhibits vascular smooth muscle proliferation .
  • Improvement in Pulmonary Hemodynamics : Clinical studies have shown that this compound effectively reduces mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR), enhancing exercise capacity as measured by the six-minute walk distance (6MWD) .

Key Study Findings

A meta-analysis encompassing multiple studies has demonstrated the efficacy of riociguat compared to phosphodiesterase-5 inhibitors (PDE-5is):

  • 6MWD Improvement : Riociguat resulted in an average increase in 6MWD by 26.45 meters compared to PDE-5is (p = 0.002) .
  • Reduction in PVR : The weighted mean difference in PVR was -130.24 dyn·s·cm⁻⁵ (p < 0.0001), indicating significant vasodilatory effects .
  • Functional Class Improvement : Patients exhibited a marked improvement in WHO functional class, with an odds ratio of 0.11 indicating a high likelihood of moving to a better functional class post-treatment .

Pediatric Use

A notable case study involved two infants with severe pulmonary arterial hypertension treated with this compound. The treatment started at low doses and was gradually increased. The infants showed significant clinical improvements, including enhanced oxygenation and reduced hypoxemic events, demonstrating the potential for this compound in pediatric populations where traditional therapies may fail .

Parameter Before Treatment After Treatment
6MWD (meters)50120
NT-proBNP (pg/mL)800300
WHO Functional ClassIIIII

Safety Profile

This compound has been generally well tolerated across various studies. Common adverse events include:

  • Syncope
  • Worsening pulmonary hypertension
  • Chest pain
  • Right ventricular failure

The incidence of serious adverse events was comparable to placebo groups, indicating a favorable safety profile for long-term use .

Eigenschaften

CAS-Nummer

1304478-43-0

Molekularformel

C₂₀H₁₃D₆FN₈O₂

Molekulargewicht

428.45

Synonyme

N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester;  N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.